molecular formula C21H24N4O4 B2766784 4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate CAS No. 1903482-61-0

4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate

Cat. No.: B2766784
CAS No.: 1903482-61-0
M. Wt: 396.447
InChI Key: BMEOVYBXPABZJC-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s part of a series of compounds that have been studied for their potential as Hepatitis B Virus Core Protein Allosteric Modulators (HBV CpAMs) .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The exact structure of this specific compound is not provided in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis and Potential Applications

  • Development of Anti-inflammatory and Analgesic Agents : Research on similar heterocyclic compounds has focused on synthesizing derivatives with promising anti-inflammatory and analgesic properties. The design of novel compounds incorporates diverse N and O heterocyclic moieties to enhance pharmacoavailability and therapeutic potential (Mosaad et al., 2010; Mohamed et al., 2009).

  • Antimicrobial and Antioxidant Activity : Novel pyridine and fused pyridine derivatives, including those related to the compound , have been synthesized and evaluated for antimicrobial and antioxidant activity. This research direction highlights the potential of such compounds in addressing resistant microbial strains and oxidative stress-related conditions (Flefel et al., 2018).

  • Anticancer Activity : Certain heterocyclic compounds have been identified for their anticancer properties, particularly against lung cancer. The synthesis of fluoro-substituted derivatives and their evaluation against human cancer cell lines demonstrate the therapeutic potential of heterocyclic compounds in oncology (Hammam et al., 2005).

  • Inhibition of Mycobacterium tuberculosis : Derivatives of tetrahydropyrazolo[4,3-c]pyridine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing their potential in developing new treatments for tuberculosis (Samala et al., 2013).

  • G Protein-Biased Dopaminergics : The incorporation of heterocyclic appendages, such as pyrazolo[1,5-a]pyridine, into dopaminergic ligands has been explored to develop G protein-biased partial agonists. This research may lead to novel therapeutic agents for psychiatric and neurological disorders (Möller et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Properties

IUPAC Name

[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-15(26)29-18-7-5-16(6-8-18)20(27)23-10-12-24(13-11-23)21(28)19-14-17-4-2-3-9-25(17)22-19/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEOVYBXPABZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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